molecular formula C14H9F3N2 B3064775 3-Cyano-2-methyl-6-phenyl-4-(trifluoromethyl)-pyridine CAS No. 200879-63-6

3-Cyano-2-methyl-6-phenyl-4-(trifluoromethyl)-pyridine

Cat. No.: B3064775
CAS No.: 200879-63-6
M. Wt: 262.23 g/mol
InChI Key: SWNWKEXKCCMNSL-UHFFFAOYSA-N
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Description

3-Cyano-2-methyl-6-phenyl-4-(trifluoromethyl)-pyridine is an organic compound belonging to the pyridine family. This compound is characterized by the presence of a cyano group at the third position, a methyl group at the second position, a phenyl group at the sixth position, and a trifluoromethyl group at the fourth position on the pyridine ring. The combination of these substituents imparts unique chemical properties to the compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyano-2-methyl-6-phenyl-4-(trifluoromethyl)-pyridine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be constructed using a cyclization reaction involving suitable precursors such as β-diketones or β-ketoesters.

    Introduction of Substituents: The cyano, methyl, phenyl, and trifluoromethyl groups are introduced through various substitution reactions. For example, the cyano group can be introduced via a nucleophilic substitution reaction using cyanide ions, while the trifluoromethyl group can be introduced using trifluoromethylating agents like trifluoromethyl iodide.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and minimize costs. This includes the use of efficient catalysts, controlled reaction temperatures, and continuous flow reactors to enhance the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-Cyano-2-methyl-6-phenyl-4-(trifluoromethyl)-pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products

    Oxidation: Pyridine N-oxides.

    Reduction: Amino derivatives.

    Substitution: Various substituted pyridine derivatives depending on the reagents used.

Scientific Research Applications

3-Cyano-2-methyl-6-phenyl-4-(trifluoromethyl)-pyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Cyano-2-methyl-6-phenyl-4-(trifluoromethyl)-pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the trifluoromethyl group can enhance the compound’s lipophilicity, potentially affecting its ability to cross cell membranes and interact with intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-6-phenylpyridine: Lacks the cyano and trifluoromethyl groups.

    3-Cyano-2-methylpyridine: Lacks the phenyl and trifluoromethyl groups.

    4-(Trifluoromethyl)-2-methylpyridine: Lacks the cyano and phenyl groups.

Uniqueness

3-Cyano-2-methyl-6-phenyl-4-(trifluoromethyl)-pyridine is unique due to the combination of its substituents, which impart distinct chemical and physical properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the cyano group can participate in various chemical reactions, making it a versatile compound for research and industrial applications.

Properties

IUPAC Name

2-methyl-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F3N2/c1-9-11(8-18)12(14(15,16)17)7-13(19-9)10-5-3-2-4-6-10/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWNWKEXKCCMNSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC(=N1)C2=CC=CC=C2)C(F)(F)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40571522
Record name 2-Methyl-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40571522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

200879-63-6
Record name 2-Methyl-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40571522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Cyano-2-methyl-6-phenyl-4-(trifluoromethyl)-pyridine
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3-Cyano-2-methyl-6-phenyl-4-(trifluoromethyl)-pyridine
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3-Cyano-2-methyl-6-phenyl-4-(trifluoromethyl)-pyridine
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3-Cyano-2-methyl-6-phenyl-4-(trifluoromethyl)-pyridine
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3-Cyano-2-methyl-6-phenyl-4-(trifluoromethyl)-pyridine
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3-Cyano-2-methyl-6-phenyl-4-(trifluoromethyl)-pyridine

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